(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-androsta-5,15-dien-17-one
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Overview
Description
(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-androsta-5,15-dien-17-one is a synthetic steroidal compound It is characterized by the presence of a t-butyldimethylsilyloxy group at the 3-beta position and a double bond between the 5th and 15th carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-androsta-5,15-dien-17-one typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as microbial hydroxylation, to introduce specific functional groups. These methods are often preferred due to their efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-androsta-5,15-dien-17-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated compounds .
Scientific Research Applications
(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-androsta-5,15-dien-17-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.
Biology: It is studied for its potential effects on cellular processes and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer effects.
Industry: It is used in the production of various steroid-based products.
Mechanism of Action
The mechanism of action of (3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-androsta-5,15-dien-17-one involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3β-hydroxy-androsta-5,7-dien-17-one: Another steroidal compound with similar structural features.
Androsta-1,4,6-triene-3,17-dione: Known for its aromatase-inhibiting properties.
Uniqueness
(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-androsta-5,15-dien-17-one is unique due to the presence of the t-butyldimethylsilyloxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and effects .
Properties
Molecular Formula |
C25H40O2Si |
---|---|
Molecular Weight |
400.7 g/mol |
IUPAC Name |
(3S,8R,9S,10R,13S,14S)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14-decahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C25H40O2Si/c1-23(2,3)28(6,7)27-18-12-14-24(4)17(16-18)8-9-19-20-10-11-22(26)25(20,5)15-13-21(19)24/h8,10-11,18-21H,9,12-16H2,1-7H3/t18-,19-,20-,21-,24-,25-/m0/s1 |
InChI Key |
DZQPEFCWIKXBGU-FYVXYBBASA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C=CC4=O)C)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3C=CC4=O)C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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